molecular formula C17H34O2 B14633390 Pentan-2-YL dodecanoate CAS No. 55195-18-1

Pentan-2-YL dodecanoate

Cat. No.: B14633390
CAS No.: 55195-18-1
M. Wt: 270.5 g/mol
InChI Key: MMMPIDDNNZYIOB-UHFFFAOYSA-N
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Description

Pentan-2-YL dodecanoate is an organic ester compound formed from the esterification of pentan-2-ol and dodecanoic acid This compound is known for its pleasant fruity odor and is often used in the flavor and fragrance industry

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentan-2-YL dodecanoate can be synthesized through the esterification reaction between pentan-2-ol and dodecanoic acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product.

Industrial Production Methods

In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reactants are mixed in large reactors, and the reaction is catalyzed by an acid catalyst. The product is then purified through distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

Pentan-2-YL dodecanoate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to pentan-2-ol and dodecanoic acid.

    Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

    Transesterification: this compound can undergo transesterification reactions with other alcohols to form different esters.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Transesterification: Catalysts such as sodium methoxide or sulfuric acid.

Major Products Formed

    Hydrolysis: Pentan-2-ol and dodecanoic acid.

    Reduction: Pentan-2-ol and dodecanol.

    Transesterification: Various esters depending on the alcohol used.

Scientific Research Applications

Pentan-2-YL dodecanoate has several applications in scientific research:

    Chemistry: Used as a model compound in studies of esterification and transesterification reactions.

    Biology: Investigated for its potential antimicrobial properties.

    Medicine: Studied for its potential use in drug delivery systems due to its ability to form stable emulsions.

    Industry: Used in the flavor and fragrance industry for its fruity odor.

Mechanism of Action

The mechanism of action of Pentan-2-YL dodecanoate in biological systems involves its interaction with cell membranes. The ester can penetrate lipid bilayers and disrupt membrane integrity, leading to antimicrobial effects. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound interferes with membrane-bound enzymes and transport proteins.

Comparison with Similar Compounds

Similar Compounds

    Pentan-2-yl acetate: Another ester with similar chemical properties but derived from acetic acid.

    Dodecyl acetate: An ester formed from dodecanol and acetic acid, used in similar applications.

    Pentan-2-yl butyrate: An ester formed from pentan-2-ol and butyric acid, also used in the flavor and fragrance industry.

Uniqueness

Pentan-2-YL dodecanoate is unique due to its specific combination of a medium-chain alcohol and a long-chain fatty acid. This gives it distinct physical and chemical properties, such as a higher boiling point and greater hydrophobicity compared to shorter-chain esters. These properties make it particularly useful in applications requiring stability and long-lasting effects.

Properties

CAS No.

55195-18-1

Molecular Formula

C17H34O2

Molecular Weight

270.5 g/mol

IUPAC Name

pentan-2-yl dodecanoate

InChI

InChI=1S/C17H34O2/c1-4-6-7-8-9-10-11-12-13-15-17(18)19-16(3)14-5-2/h16H,4-15H2,1-3H3

InChI Key

MMMPIDDNNZYIOB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)OC(C)CCC

Origin of Product

United States

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